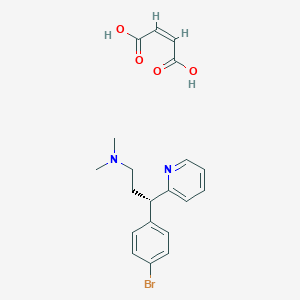
Dexbrompheniramine maleate
Vue d'ensemble
Description
Dexbrompheniramine maleate is an antihistamine agent used for the treatment of allergic conditions such as hay fever or urticaria . It is the pharmacologically active dextrorotatory isomer of brompheniramine . It reduces the effects of the natural chemical histamine in the body, which can produce symptoms of sneezing, itching, watery eyes, and runny nose .
Molecular Structure Analysis
The molecular formula of Dexbrompheniramine maleate is C16H19BrN2·C4H4O4 . The average molecular weight is 435.312 Da and the monoisotopic mass is 434.084106 Da . The SMILES string representation is provided .Applications De Recherche Scientifique
Antihistamine
Dexbrompheniramine maleate is primarily used as an antihistamine . It is used to treat allergy symptoms including upper respiratory tract symptoms .
Treatment of Allergic Conditions
It is used for the treatment of allergic conditions, such as hay fever or urticaria . These conditions are caused by an overreaction of the body’s immune system to a perceived threat.
Symptomatic Treatment of Allergic Rhinitis
Dexbrompheniramine maleate is used for the symptomatic treatment of allergic rhinitis . This condition is characterized by symptoms such as sneezing, itching, and a runny or stuffy nose.
Symptomatic Treatment of Upper Respiratory Allergies
It is also used for the symptomatic treatment of upper respiratory allergies . These allergies can cause symptoms such as coughing, sneezing, and a runny or stuffy nose.
Pharmacodynamics
In allergic reactions, an allergen interacts with and cross-links surface IgE antibodies on mast cells and basophils. Once the mast cell-antibody-antigen complex is formed, a complex series of events occurs that eventually leads to cell-degranulation and the release of histamine (and other chemical mediators) from the mast cell or basophil . Dexbrompheniramine is a histamine H1 antagonist (or more correctly, an inverse histamine agonist) of the alkylamine class .
Mechanism of Action
Dexbrompheniramine competitively binds to the histamine H1-receptor. It competes with histamine for the normal H1-receptor sites on effector cells of the gastrointestinal tract, blood vessels, and respiratory tract .
Mécanisme D'action
Target of Action
Dexbrompheniramine maleate primarily targets the histamine H1 receptor . Histamine H1 receptors are found on effector cells in the gastrointestinal tract, blood vessels, and respiratory tract . These receptors play a crucial role in allergic reactions, where they mediate the effects of histamine, a compound released by the body in response to allergens .
Mode of Action
Dexbrompheniramine maleate acts as an inverse histamine agonist . It competes with histamine for the normal H1-receptor sites on effector cells . By binding to these receptors, dexbrompheniramine maleate blocks the action of endogenous histamine, which can lead to temporary relief of the negative symptoms brought on by histamine .
Biochemical Pathways
In allergic reactions, an allergen interacts with and cross-links surface IgE antibodies on mast cells and basophils . This interaction leads to a complex series of events that eventually results in the release of histamine (and other chemical mediators) from the mast cell or basophil . Once released, histamine can react with local or widespread tissues through histamine receptors . Dexbrompheniramine maleate, by blocking the H1 receptors, interrupts this pathway and mitigates the effects of histamine .
Pharmacokinetics
The pharmacokinetic properties of dexbrompheniramine maleate are such that peak concentrations generally occur within 2–5 hours following oral administration . The elimination half-life is approximately 25 hours , indicating that the drug has a relatively long duration of action. These properties impact the bioavailability of the drug and determine the dosing regimen.
Result of Action
The binding of dexbrompheniramine maleate to H1 receptors leads to a reduction in the effects of histamine. This results in effective, temporary relief of allergy symptoms, including sneezing, watery and itchy eyes, and runny nose due to hay fever and other upper respiratory allergies .
Action Environment
The action of dexbrompheniramine maleate can be influenced by various environmental factors. For instance, the presence of other drugs can affect its efficacy and stability. For example, MAO inhibitors can increase the side effects of dexbrompheniramine . Additionally, alcohol can also increase the side effects of dexbrompheniramine . Therefore, it’s important to consider these factors when administering the drug.
Safety and Hazards
Dexbrompheniramine may cause serious side effects. These include fast or uneven heart rate, mood changes, tremor, seizure (convulsions), easy bruising or bleeding, unusual weakness, feeling short of breath, or little or no urination . Common side effects may include drowsiness, dry mouth, nose, or throat, constipation, blurred vision, or feeling restless or excited (especially in children) . It is not known whether Dexbrompheniramine will harm an unborn baby or if it passes into breast milk .
Propriétés
IUPAC Name |
(3S)-3-(4-bromophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine;(Z)-but-2-enedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN2.C4H4O4/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13;5-3(6)1-2-4(7)8/h3-9,11,15H,10,12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t15-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRGKFVAASLQVBO-DASCVMRKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(C1=CC=C(C=C1)Br)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CC[C@@H](C1=CC=C(C=C1)Br)C2=CC=CC=N2.C(=C\C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6047818 | |
| Record name | Dexbrompheniramine maleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6047818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
435.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dexbrompheniramine maleate | |
CAS RN |
2391-03-9 | |
| Record name | (+)-Brompheniramine maleate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2391-03-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dexbrompheniramine maleate [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002391039 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dexbrompheniramine maleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6047818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DEXBROMPHENIRAMINE MALEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BPA9UT29BS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



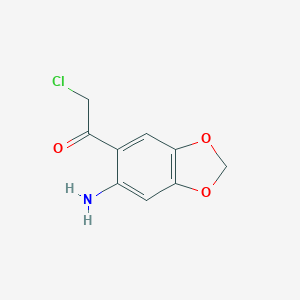
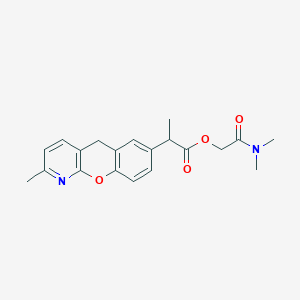
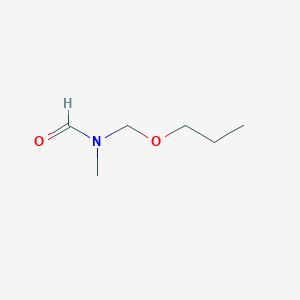

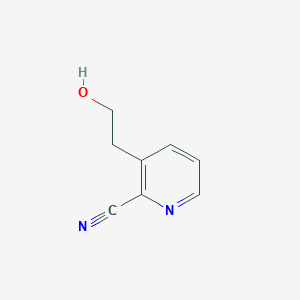
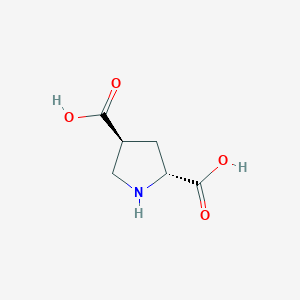



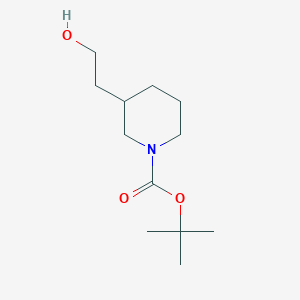
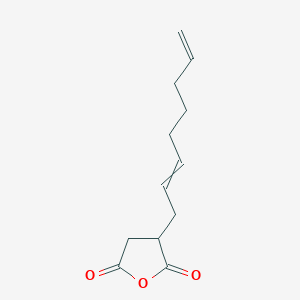

![Bis[(pinacolato)boryl]methane](/img/structure/B124671.png)
